molecular formula C7H10O5 B121046 Dimethyl 3-oxopentanedioate CAS No. 1830-54-2

Dimethyl 3-oxopentanedioate

Cat. No. B121046
CAS RN: 1830-54-2
M. Wt: 174.15 g/mol
InChI Key: RNJOKCPFLQMDEC-UHFFFAOYSA-N
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Description

Dimethyl 3-oxopentanedioate, also known as dimethyl acetone-1,3-dicarboxylate, is a chemical compound that serves as a versatile intermediate in organic synthesis. It is used to create a variety of heterocyclic and carbocyclic compounds due to its reactivity and the presence of multiple functional groups that can participate in chemical reactions .

Synthesis Analysis

The synthesis of dimethyl 3-oxopentanedioate involves the transformation of this compound with various reagents to yield different products. For instance, it can be reacted with (hetero)arenediazonium salts to form dimethyl 2-[(hetero)arylhydrazono]pentane-1,5-dioates, which can then be converted into dimethyl 1-(hetero)aryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates using N,N-dimethylformamide dimethylacetal (DMFDMA) . Additionally, alkylation reactions with dibromoethane and tribromopropane have been used to produce cyclopropane derivatives and C,O-dialkylation products from dimethyl 3-oxopentanedioate .

Molecular Structure Analysis

Chemical Reactions Analysis

Dimethyl 3-oxopentanedioate undergoes various chemical reactions due to its functional groups. The compound's reactivity has been explored in the context of regioselective rearrangements, where radical cations derived from related bicyclo compounds undergo 1,2-hydrogen shifts to form olefin radical cations . These types of reactions are significant as they provide insight into the behavior of radical species and the influence of molecular structure on reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 3-oxopentanedioate are influenced by its molecular structure. The presence of ester groups and a ketone function within the compound suggests that it would have polar characteristics, which could affect its solubility in various solvents. The reactivity of the compound, as demonstrated by its ability to undergo alkylation and to serve as a precursor for heterocyclic compounds, is a key aspect of its chemical properties .

Scientific Research Applications

Synthesis of Functional Derivatives

Dimethyl 3-oxopentanedioate has been utilized in the synthesis of various functionally substituted derivatives, including furan and resorcinol derivatives. The alkylation of dimethyl 3-oxopentanedioate with certain bromo compounds leads to the formation of cyclopropane derivatives and C,O-dialkylation products. These findings highlight its utility in organic synthesis and compound modification (Ismailov et al., 2017).

Synthesis of Pyridazine Derivatives

Research has shown that dimethyl 3-oxopentanedioate can be transformed into various pyridazine derivatives. This process involves the reaction with (hetero)arenediazonium salts and N,N-dimethylformamide dimethylacetal (DMFDMA), indicating its role in the synthesis of complex organic compounds (Pahovnik et al., 2008).

Neuroprotective Potential

Dimethyl Sulfoxide, a related compound, has been studied for its neuroprotective potential. It exhibits inhibitory effects on glutamate responses in hippocampal neurons and can prevent excitotoxic death of neurons, suggesting its potential use in neurodegenerative conditions (Lu & Mattson, 2001).

Synthesis of Pyran Derivatives

Dimethyl 3-oxopentanedioate is also employed in the efficient synthesis of 4-phenyl-4H-pyran derivatives. This involves a one-pot three-component reaction, showcasing its versatility in facilitating complex organic syntheses (Li et al., 2019).

Impact on Mitochondrial Integrity

Studies have examined the effects of Dimethyl Sulfoxide on mitochondrial integrity in cultured astrocytes. This research shows that DMSO can cause mitochondrial damage and impair cell viability, suggesting its potential impact on cellular processes (Yuan et al., 2014).

Ischemia Evolution in Stroke Models

Dimethyl Sulfoxide has been tested for its efficacy in reducing infarct volume in rat models of stroke. The compound shows promise in acute stroke treatment, suggesting a potential application in medical therapeutics (Bardutzky et al., 2005).

DME Production Analysis

Research has been conducted on the one-step production of dimethyl ether (DME), a potential substitute for liquefied petroleum gas. This highlights the compound's significance in the field of sustainable energy production (Chen et al., 2013).

Oxidative Stress Resistance in CNS Cells

Dimethyl fumarate and its metabolite have been shown to enhance the resistance of central nervous system cells against oxidative stress, indicating their potential therapeutic application in neurodegenerative diseases (Scannevin et al., 2012).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Dimethyl 3-oxopentanedioate . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

A recent paper discusses the synthesis of functionally substituted furan and resorcinol derivatives from dimethyl 3-oxopentanedioate . This suggests that Dimethyl 3-oxopentanedioate could play a crucial role in the development of new organic compounds in the future .

properties

IUPAC Name

dimethyl 3-oxopentanedioate
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InChI

InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3
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InChI Key

RNJOKCPFLQMDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O5
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DSSTOX Substance ID

DTXSID5062007
Record name Dimethyl 3-oxoglutarate
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Molecular Weight

174.15 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl 3-oxoglutarate
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Product Name

Dimethyl 3-oxopentanedioate

CAS RN

1830-54-2
Record name 1,5-Dimethyl 3-oxopentanedioate
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Record name Dimethyl 3-oxoglutarate
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Record name Dimethyl 3-oxopentanedioate
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Record name Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester
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Record name DIMETHYL 3-OXOGLUTARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
Y Hayashi, M Toyoshima, H Gotoh, H Ishikawa - Organic letters, 2009 - ACS Publications
… of α,β-unsaturated aldehydes with dimethyl 3-oxopentanedioate to find that a formal carbo [… ion, which would react with dimethyl 3-oxopentanedioate 6 to generate enamine 8 by an …
Number of citations: 127 pubs.acs.org
VM Ismailov, GG Ibragimova, ND Sadykhova… - Russian Journal of …, 2017 - Springer
The alkylation of dimethyl 3-oxopentanedioate with 1,2-dibromoethane and 1,2,3-tribromopropane afforded C,C-(cyclopropane derivative) and C,O-dialkylation products. The initial …
Number of citations: 4 link.springer.com
EV Root, PO Krasnov, AA Kukushkin… - Russian Journal of …, 2019 - Springer
… Abstract—Completely substituted p-nitrosophenols were synthesized by cyclocondensation of dimethyl 3-oxopentanedioate with 2-(hydroxyimino)-1-pyridylbutane-1,3-diones. The yield …
Number of citations: 2 link.springer.com
J Fawcett, RDW Kemmitt, DR Russell… - … Section C: Crystal …, 1997 - scripts.iucr.org
… Dimethyl 3-oxopentanedioate (3.48 g, 0.02 mol) was suspended in water (10 ml) and 6 M ammonia added dropwise with stirring. The resulting solution was added with stirring to the …
Number of citations: 2 scripts.iucr.org
F Bai, D Hu, Y Liu, L Wei - Chinese Journal of Organic Chemistry, 2018 - sioc-journal.cn
A series of 4-hydroxyl-2-pyridone derivatives were synthesized via a one-pot and multicomponent reaction of dimethyl 3-oxopentanedioate, N, N-dimethylformamide dimethyl acetal (…
Number of citations: 7 sioc-journal.cn
J Li, J Li, S Hu, Y Chen, J Liu - Russian Journal of Organic Chemistry, 2019 - Springer
… —A novel one-pot approach has been developed for a high-yield synthesis of 4-phenyl-4H-pyran derivatives by the three-component condensation of dimethyl 3-oxopentanedioate or 3-…
Number of citations: 2 link.springer.com
J Baskovc, D Bevk, B Stanovnik… - Journal of Combinatorial …, 2009 - ACS Publications
… (2), was prepared in situ by treatment of dimethyl 3-oxopentanedioate (1) with 2 equiv of … First, reaction of dimethyl 3-oxopentanedioate (1) with 1 equiv of DMFDMA in methanol at …
Number of citations: 23 pubs.acs.org
DA Berry, RB Gilbertsen, PD Cook - Journal of medicinal chemistry, 1986 - ACS Publications
… was the base-catalyzed cyclization/ ring-opening rearrangement sequence with the enamine adduct 10 of 5-phenyl-1,2,4oxadiazol-3-amine (8) and dimethyl 3-oxopentanedioate (9) (…
Number of citations: 15 pubs.acs.org
AY Potapov, BV Paponov, NA Podoplelova… - Chemistry of …, 2021 - Springer
… of a salicylic aldehyde derivative with dimethyl 3-oxopentanedioate (dimethyl 1,3-… -6-carbaldehydes 1, 2 with dimethyl 3-oxopentanedioate (3), we found that the use of compound 3 in a …
Number of citations: 2 link.springer.com
LF Lee, JE Normansell - The Journal of Organic Chemistry, 1990 - ACS Publications
… g (0.1 mol) of dimethyl 3-oxopentanedioate at such a rate that the reaction temperature was maintained below 60 C. After complete additionof dimethyl 3-oxopentanedioate, 39 (0.38 mol…
Number of citations: 34 pubs.acs.org

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